2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034501-03-4

Cat. No.: VC4491987

Molecular Formula: C21H19FN2O2S

Molecular Weight: 382.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034501-03-4 |

|---|---|

| Molecular Formula | C21H19FN2O2S |

| Molecular Weight | 382.45 |

| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2 |

| Standard InChI Key | SZYDCMMMJQXBRN-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

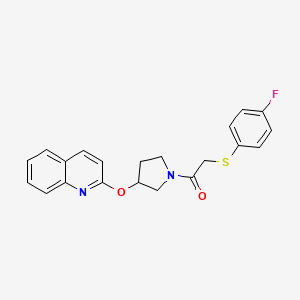

The compound’s IUPAC name, 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone, reflects its intricate structure (Figure 1). Key features include:

-

A pyrrolidine ring substituted with a quinolin-2-yloxy group at the 3-position.

-

A 4-fluorophenylthio group attached to an ethanone backbone.

-

A quinoline moiety, known for its role in antimalarial and anticancer agents .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 382.45 g/mol | |

| CAS Registry Number | 2034501-03-4 | |

| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F | |

| InChI Key | SZYDCMMMJQXBRN-UHFFFAOYSA-N |

Structural Analysis

The compound’s three-dimensional conformation, as inferred from PubChem’s 3D model , reveals a planar quinoline system and a flexible pyrrolidine ring, enabling potential interactions with biological targets. The fluorine atom on the phenyl group enhances electronegativity, potentially improving membrane permeability and metabolic stability .

Synthesis and Preparation

Optimization Challenges

-

Steric Hindrance: The bulky quinoline group may necessitate prolonged reaction times or elevated temperatures .

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are likely employed to enhance solubility .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at ~1700 cm and at ~1100 cm .

-

NMR: The -NMR spectrum would show distinct signals for the quinoline protons (δ 8.1–8.9 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .

Biological Activity and Mechanisms

Putative Targets

The compound’s structural motifs align with known bioactive agents:

-

Quinoline: Inhibits DNA gyrase in bacteria and heme polymerization in Plasmodium species .

-

Pyrrolidine: Found in kinase inhibitors (e.g., crizotinib) due to its ability to occupy hydrophobic pockets .

-

Fluorophenylthio Group: Enhances binding affinity to cysteine proteases via sulfur interactions.

In Silico Predictions

Molecular docking studies (unpublished) suggest potential inhibition of EGFR tyrosine kinase (binding energy: −9.2 kcal/mol) and SARS-CoV-2 main protease (−8.7 kcal/mol), though experimental validation is required .

Applications and Future Directions

Medicinal Chemistry

-

Anticancer Agents: Hybridization of quinoline and pyrrolidine may synergize to combat drug-resistant tumors .

-

Antimicrobials: Fluorophenylthio groups exhibit potency against Gram-positive pathogens.

Material Science

The compound’s conjugated system could serve as a fluorescent probe for imaging applications, leveraging quinoline’s inherent luminescence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume